molecular formula C18H22N2O4S B8751615 4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester

4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester

Cat. No. B8751615
M. Wt: 362.4 g/mol
InChI Key: RRSXBCBMKFDOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-(naphthalen-2-ylsulfonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-2-24-18(21)20-11-9-16(10-12-20)19-25(22,23)17-8-7-14-5-3-4-6-15(14)13-17/h3-8,13,16,19H,2,9-12H2,1H3

InChI Key

RRSXBCBMKFDOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (0.088 mol, 12.4 ml) was added at 10° C. to a solution of 4-amino-1-piperidinecarboxylic acid, ethyl ester (0.044 mol, 7.6 g) in DCM (110 ml) under N2 flow. A solution of 2-naphtalenesulfonyl chloride (0.044 mol) in DCM (50 ml) was added dropwise. The mixture was stirred at 10° C. for 1 hour and 30 minutes, poured out into ice water and extracted with DCM. The organic layer was separated, dried (MgSO4), filtered, and the solvent was evaporated. The residue was taken up in diethylether, the precipitate was filtered and dried yielding 13.8 g of 4-[(2-naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester, melting point 128° C., intermediate 1.
[Compound]
Name
TEA
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.